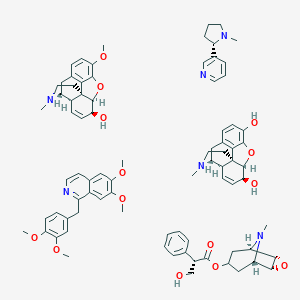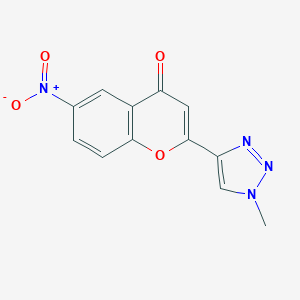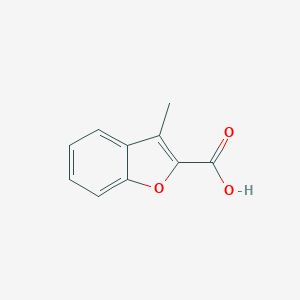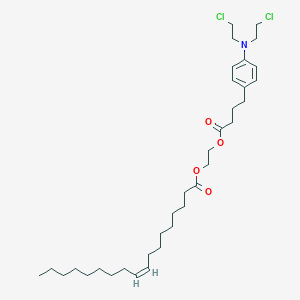
Chlorambucil-oleic acid conjugate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorambucil-oleic acid conjugate is a novel drug delivery system that has gained significant attention in recent years. This conjugate is formed by attaching oleic acid, a fatty acid, to chlorambucil, a chemotherapy drug commonly used for the treatment of various types of cancer. The conjugate has shown promising results in preclinical studies, indicating its potential as an effective tool in cancer treatment.
Wirkmechanismus
The mechanism of action of chlorambucil-oleic acid conjugate involves the selective targeting of cancer cells through the fatty acid component. Once the conjugate enters the cancer cell, it is hydrolyzed, releasing the chlorambucil drug. The drug then binds to DNA, preventing cell division and ultimately leading to cell death.
Biochemische Und Physiologische Effekte
Chlorambucil-oleic acid conjugate has been shown to have a number of biochemical and physiological effects. The conjugate has been shown to selectively target cancer cells, reducing the toxicity associated with free chlorambucil. Additionally, the conjugate has been shown to have a longer half-life than free chlorambucil, allowing for sustained drug release and improved efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using chlorambucil-oleic acid conjugate in lab experiments include its improved efficacy and reduced toxicity compared to free chlorambucil. Additionally, the conjugate’s controlled drug release allows for more precise experimentation. The limitations of using chlorambucil-oleic acid conjugate in lab experiments include the complexity of the synthesis process and the need for specialized equipment.
Zukünftige Richtungen
There are several future directions for the study of chlorambucil-oleic acid conjugate. One potential direction is the development of alternative synthesis methods that are more efficient and cost-effective. Additionally, further preclinical studies are needed to determine the optimal dosage and administration of the conjugate. Finally, clinical trials are needed to determine the safety and efficacy of chlorambucil-oleic acid conjugate in humans.
In conclusion, chlorambucil-oleic acid conjugate is a promising drug delivery system that has shown improved efficacy and reduced toxicity compared to free chlorambucil. The conjugate’s controlled drug release and selective targeting of cancer cells make it a potential tool for cancer treatment. Further research is needed to determine the optimal dosage and administration of the conjugate, as well as its safety and efficacy in humans.
Synthesemethoden
The synthesis of chlorambucil-oleic acid conjugate involves the reaction of chlorambucil with oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of an amide bond between the two molecules, forming the conjugate.
Wissenschaftliche Forschungsanwendungen
Chlorambucil-oleic acid conjugate has been extensively studied for its potential use in cancer treatment. The conjugate has shown improved efficacy compared to free chlorambucil, as it can selectively target cancer cells and release the drug in a controlled manner. Additionally, the conjugate has been shown to reduce the toxicity associated with free chlorambucil, making it a safer alternative for cancer treatment.
Eigenschaften
CAS-Nummer |
130676-88-9 |
|---|---|
Produktname |
Chlorambucil-oleic acid conjugate |
Molekularformel |
C34H55Cl2NO4 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H55Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(38)40-29-30-41-34(39)20-17-18-31-21-23-32(24-22-31)37(27-25-35)28-26-36/h9-10,21-24H,2-8,11-20,25-30H2,1H3/b10-9- |
InChI-Schlüssel |
JURXPCSUZDDGRL-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Synonyme |
chlorambucil-oleic acid conjugate COAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



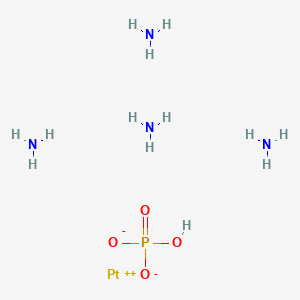
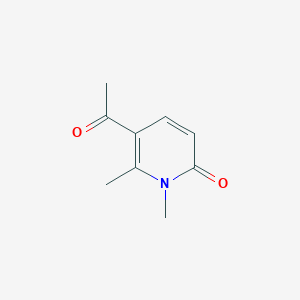
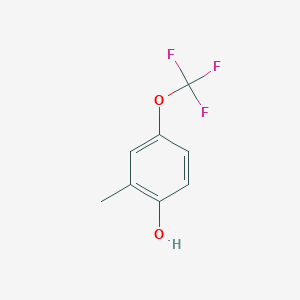
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
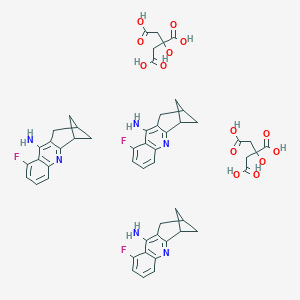
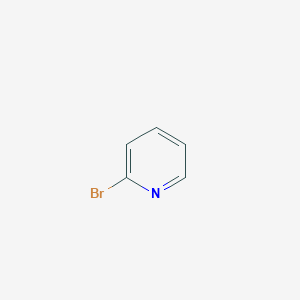
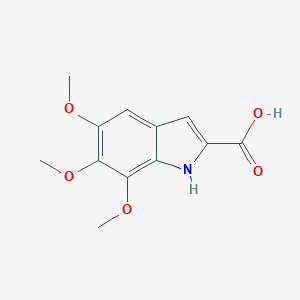
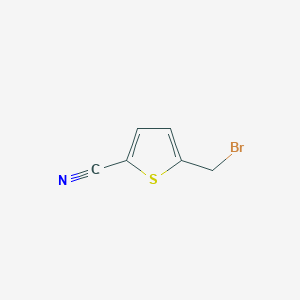
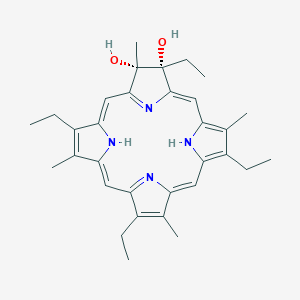
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
